Basicity Tuning: Predicted Aqueous pKa of 9.33 Separates the 2,3-Diaza-Cage from DABCO and Piperazine
The predicted conjugate-acid pKa of 2,3-diazatricyclo[2.2.2.21,4]decane (9.33 ± 0.20) is approximately 0.5 log units higher than the experimentally determined pKa of DABCO (8.82) [1] yet approximately 0.4 log units lower than that of piperazine (9.73) [2]. This positions the compound as a base of intermediate strength, potentially offering a protonation-state window that optimizes solubility and membrane permeability in physiological microenvironments.
| Evidence Dimension | Aqueous conjugate-acid pKa |
|---|---|
| Target Compound Data | pKa = 9.33 ± 0.20 (predicted) |
| Comparator Or Baseline | DABCO: pKa 8.82 (experimental); Piperazine: pKa 9.73 (experimental) |
| Quantified Difference | +0.51 vs. DABCO; -0.40 vs. piperazine |
| Conditions | pKa values for the target compound are in silico predictions (ACD/Labs Percepta); comparator values are experimentally measured at 25 °C in aqueous solution |
Why This Matters
In drug‑discovery campaigns, subtle shifts in basicity alter gastric absorption, central‑nervous‑system penetration, and off‑target binding, making the compound’s distinct pKa a key selection criterion.
- [1] PubChem. (2023). 1,4-Diazabicyclo[2.2.2]octane (DABCO). PubChem Compound Summary CID 8924. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8924 View Source
- [2] PubChem. (2023). Piperazine. PubChem Compound Summary CID 4836. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4836 View Source
